molecular formula C23H32Cl2N2O2 B2960575 1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 478653-63-3

1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2960575
CAS No.: 478653-63-3
M. Wt: 439.42
InChI Key: DJIRYYPKLBWWRL-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2-allylphenoxy group and a 4-benzylpiperazinyl moiety. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.2ClH/c1-2-8-21-11-6-7-12-23(21)27-19-22(26)18-25-15-13-24(14-16-25)17-20-9-4-3-5-10-20;;/h2-7,9-12,22,26H,1,8,13-19H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIRYYPKLBWWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H26Cl2N2O2
  • Molecular Weight : 373.34 g/mol

Structural Features

  • Allyl Group : Contributes to the lipophilicity and potential receptor interactions.
  • Benzylpiperazine : Known for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities, primarily through its interaction with neurotransmitter receptors. Notably, it has been studied for its effects on:

  • Serotonin Receptors : The benzylpiperazine moiety suggests potential activity as a serotonin receptor modulator, which may influence mood and anxiety.
  • Dopamine Receptors : Similar structural motifs have been associated with dopaminergic effects, which could have implications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Antidepressant-like Effects : Animal models have shown that compounds with similar structures can exhibit significant antidepressant-like effects in behavioral tests.
  • Anxiolytic Properties : Preliminary studies indicate that this compound may reduce anxiety-related behaviors in rodent models.

In Vivo Studies

Research involving animal models reveals:

  • Dose-dependent Effects : Higher doses of the compound resulted in more pronounced behavioral changes, suggesting a clear pharmacological profile.
  • Safety and Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety.

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of various derivatives of piperazine compounds. The results indicated that 1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride significantly reduced immobility time in the forced swim test, suggesting strong antidepressant activity .

Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of similar piperazine derivatives. The compound showed significant reductions in anxiety-like behaviors in the elevated plus maze test, indicating potential therapeutic applications for anxiety disorders .

Data Table

Biological ActivityObserved EffectReference
AntidepressantReduced immobility time
AnxiolyticDecreased anxiety-like behavior
Dopamine Receptor ModulationPotential modulation observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of phenoxy-propanol derivatives with piperazine/piperidine substitutions. Below is a systematic comparison with structurally related analogs:

1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride

  • Structural Difference : Replaces the benzyl group with a 2-hydroxyethyl substituent on the piperazine ring.
  • Receptor Interaction: The polar hydroxyethyl may reduce affinity for lipophilic receptors but enhance hydrogen bonding with hydrophilic targets.
  • Applications : Likely prioritized for conditions requiring rapid systemic clearance.

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

  • Structural Difference: Substitutes the allylphenoxy group with a 4-adamantylphenoxy moiety and replaces benzyl with methyl on piperazine.
  • Impact :
    • Lipophilicity : The adamantyl group significantly increases lipophilicity, favoring prolonged half-life and CNS penetration .
    • Metabolism : Methylpiperazine may reduce metabolic stability compared to benzylpiperazine due to lower steric hindrance.
  • Applications: Potential use in neurodegenerative disorders requiring sustained CNS exposure.

Nadolol and Its Impurities

  • Structural Difference: Nadolol features a naphthalen-1-yloxy group and a tert-butylamino substituent instead of allylphenoxy and benzylpiperazine.
  • Impact: Receptor Selectivity: The naphthalenyloxy group in Nadolol enhances beta-1 adrenergic receptor selectivity, while the allylphenoxy in the target compound may favor alternative targets . Salt Form: Both compounds use hydrochloride salts, but the dihydrochloride in the target compound doubles ionic solubility compared to Nadolol’s monohydrochloride.

1-(Aminooxy)-3-(piperidin-1-yl)propan-2-ol Dihydrochloride

  • Structural Difference: Replaces piperazine with piperidine and introduces an aminooxy group.
  • Impact: Basicity: Piperidine lacks the second nitrogen in piperazine, reducing overall basicity and altering pH-dependent solubility . Reactivity: The aminooxy group may confer nucleophilic properties, increasing susceptibility to oxidative degradation.

1-(2-Allylphenoxy)-3-(4-(benzodioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol Dihydrochloride

  • Structural Difference : Substitutes benzyl with a benzodioxolylmethyl group on piperazine.
  • Impact :
    • Electron Density : The benzodioxole ring’s electron-rich structure could enhance π-π stacking with aromatic residues in enzymes or receptors, improving binding affinity .
    • Metabolic Stability : The methylenedioxy group may slow oxidative metabolism compared to benzyl.

Data Table: Key Structural and Hypothesized Properties

Compound Name Substituent (Piperazine/Piperidine) Phenoxy Group Molecular Weight (g/mol) Hypothesized logP Key Applications
Target Compound 4-Benzyl 2-Allylphenoxy ~465.4 3.2 Cardiovascular research
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-(2-Hydroxyethyl) 2-Allylphenoxy ~439.9 1.8 Renal-targeted therapies
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methyl 4-Adamantylphenoxy ~503.1 4.5 Neurodegenerative research
Nadolol tert-Butylamino Naphthalen-1-yloxy 309.4 2.1 Beta-blocker
1-(Aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride Piperidine N/A 253.97 0.9 Chemical synthesis

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